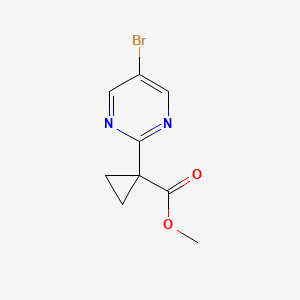Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate
CAS No.: 1447607-69-3
Cat. No.: VC2863722
Molecular Formula: C9H9BrN2O2
Molecular Weight: 257.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1447607-69-3 |
|---|---|
| Molecular Formula | C9H9BrN2O2 |
| Molecular Weight | 257.08 g/mol |
| IUPAC Name | methyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)7-11-4-6(10)5-12-7/h4-5H,2-3H2,1H3 |
| Standard InChI Key | HZNFYESIZQQWCI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC1)C2=NC=C(C=N2)Br |
| Canonical SMILES | COC(=O)C1(CC1)C2=NC=C(C=N2)Br |
Introduction
Chemical Properties and Structure
Molecular Structure
Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate features a central cyclopropane ring with a methyl ester group and a 5-bromopyrimidine substituent. The pyrimidine ring contains a bromine atom at the 5-position, which enhances the compound's reactivity and potential for further chemical modifications. The cyclopropane ring provides conformational rigidity to the molecule, while the ester group offers a reactive site for various chemical transformations.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H9BrN2O2 |
| Molecular Weight | 257.08 g/mol |
| Physical State | Solid |
| CAS Number | 1447607-69-3 |
| Storage Conditions | Room temperature, away from moisture in sealed containers |
The molecular structure contains a three-membered cyclopropane ring that is substituted with both a methyl ester group and a brominated pyrimidine moiety, creating a conformationally constrained molecule with specific chemical reactivity .
Chemical Identifiers
Various chemical identifiers help in the precise identification and categorization of this compound in chemical databases and literature. These identifiers are essential for researchers to accurately reference and work with the compound.
Table 2: Chemical Identifiers of Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate
| Identifier Type | Value |
|---|---|
| IUPAC Name | methyl 1-(5-bromopyrimidin-2-yl)cyclopropane-1-carboxylate |
| InChI | InChI=1S/C9H9BrN2O2/c1-14-8(13)9(2-3-9)7-11-4-6(10)5-12-7/h4-5H,2-3H2,1H3 |
| InChIKey | HZNFYESIZQQWCI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC1)C2=NC=C(C=N2)Br |
| PubChem CID | 71743534 |
Synthesis and Preparation
Stock Solution Preparation
For research applications, precise preparation of stock solutions is essential. The following table provides guidance for preparing solutions at various concentrations.
Table 3: Stock Solution Preparation Guide for Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate
| Desired Concentration | Volume Required for Different Amounts |
|---|---|
| 1 mg | |
| 1 mM | 3.8898 mL |
| 5 mM | 0.778 mL |
| 10 mM | 0.389 mL |
This table assists researchers in calculating the appropriate solvent volume needed to achieve desired concentrations for experimental work .
Applications and Research Significance
Research Applications
Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate serves as an important chemical building block in pharmaceutical research and development. Its halogenated heterocyclic structure makes it valuable for medicinal chemistry applications, particularly in the synthesis of more complex drug candidates. The compound can undergo various transformations:
-
Nucleophilic substitution reactions at the bromine position
-
Ester hydrolysis to yield the corresponding carboxylic acid
-
Cross-coupling reactions to introduce new functional groups
-
Structure-activity relationship studies in drug development
Comparative Analysis with Similar Compounds
Methyl 1-(5-bromopyrimidin-2-YL)cyclopropanecarboxylate shares structural similarities with other halogenated heterocyclic compounds used in pharmaceutical research. It is important to distinguish it from closely related compounds to avoid confusion in research applications.
For instance, Methyl 1-(5-bromopyridin-2-YL)cyclopropanecarboxylate (CAS: 1335057-99-2) has a similar name but represents a different compound with the molecular formula C10H10BrNO2 and molecular weight of 256.1 g/mol. The key difference is in the heterocyclic ring system: pyrimidine versus pyridine.
This distinction is crucial for researchers, as the different nitrogen arrangement in the rings significantly affects the compounds' reactivity, binding properties, and potential applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume